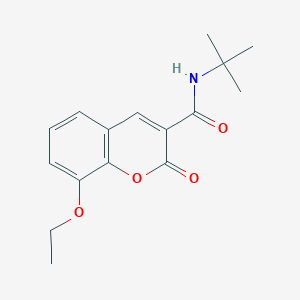
5-(2-chlorophenyl)-2-imino-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chlorophenyl)-2-imino-1,3-thiazolidin-4-one, also known as Nitazoxanide, is a broad-spectrum antiparasitic and antiviral drug. It is a synthetic nitrothiazolyl-salicylamide derivative that was first synthesized in the 1990s. Nitazoxanide has been approved by the United States Food and Drug Administration (FDA) for the treatment of several parasitic infections, including cryptosporidiosis and giardiasis. It has also shown promising results in the treatment of viral infections such as influenza and hepatitis C.
Mechanism of Action
The exact mechanism of action of 5-(2-chlorophenyl)-2-imino-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act by interfering with the energy metabolism of parasites and viruses. This compound has been shown to inhibit the pyruvate:ferredoxin oxidoreductase enzyme, which is essential for the energy metabolism of parasites. It has also been shown to inhibit the replication of viruses by interfering with their ability to synthesize DNA and RNA.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and few side effects. It is rapidly absorbed from the gastrointestinal tract and is extensively metabolized in the liver. The metabolites are excreted in the urine and feces. This compound has been shown to have a half-life of approximately 12 hours in humans.
Advantages and Limitations for Lab Experiments
5-(2-chlorophenyl)-2-imino-1,3-thiazolidin-4-one has several advantages for use in laboratory experiments. It has a broad-spectrum activity against parasites and viruses, making it useful for studying a wide range of infections. It has also been shown to have minimal toxicity and few side effects, making it safe for use in laboratory animals. However, this compound has some limitations for use in laboratory experiments. It is not effective against all parasites and viruses, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on 5-(2-chlorophenyl)-2-imino-1,3-thiazolidin-4-one. One area of interest is the development of new formulations of this compound that can improve its bioavailability and efficacy. Another area of interest is the study of this compound in combination with other drugs for the treatment of parasitic and viral infections. Additionally, there is a need for further research to understand the mechanism of action of this compound and its potential use in the treatment of other infections.
Synthesis Methods
5-(2-chlorophenyl)-2-imino-1,3-thiazolidin-4-one is synthesized through a multi-step process that involves the reaction of 2-chloro-4-nitroaniline with thiosemicarbazide to form 2-chloro-4-nitrophenylthiosemicarbazide. This intermediate is then reacted with salicylic acid in the presence of a base to form this compound.
Scientific Research Applications
5-(2-chlorophenyl)-2-imino-1,3-thiazolidin-4-one has been extensively studied for its antiparasitic and antiviral properties. It has been shown to be effective against a wide range of parasites, including Cryptosporidium parvum, Giardia lamblia, Entamoeba histolytica, and Blastocystis hominis. This compound has also shown promising results in the treatment of viral infections such as influenza and hepatitis C.
properties
IUPAC Name |
2-amino-5-(2-chlorophenyl)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS/c10-6-4-2-1-3-5(6)7-8(13)12-9(11)14-7/h1-4,7H,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJSQVWAFZYKCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=O)N=C(S2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85259-20-7 |
Source


|
| Record name | 2-Amino-5-(2-chlorophenyl)-4(5H)-thiazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85259-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]benzenecarboximidamide](/img/structure/B5371249.png)


![4-methyl-5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyrimidine](/img/structure/B5371271.png)
![2-chloro-4-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5371276.png)
![2-{[3-(pentafluorophenyl)-2-propen-1-yl]amino}ethanol hydrochloride](/img/structure/B5371278.png)
![2-[4-(benzyloxy)phenoxy]-N'-[1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B5371293.png)



![4-{4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B5371346.png)

![4-{4-[(2-fluorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5371357.png)
![N,N-diethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5371367.png)